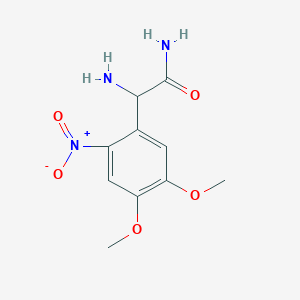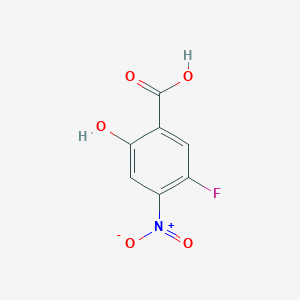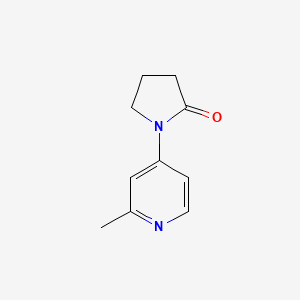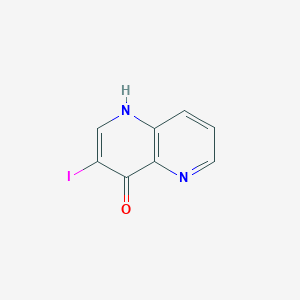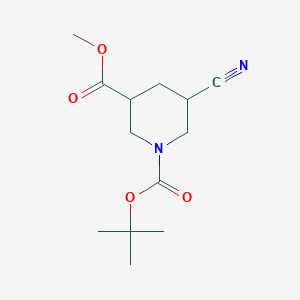
Methyl 1-Boc-5-cyanopiperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-Boc-5-cyanopiperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Boc-5-cyanopiperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Cyano Group Addition: The cyano group is introduced through nucleophilic substitution reactions, often using cyanide sources like sodium cyanide (NaCN) or potassium cyanide (KCN).
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 1-Boc-5-cyanopiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to other functional groups such as amines.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups.
科学的研究の応用
Methyl 1-Boc-5-cyanopiperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is utilized in the development of biologically active molecules and as a precursor in drug discovery.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of Methyl 1-Boc-5-cyanopiperidine-3-carboxylate involves its interaction with specific molecular targets. The cyano group and Boc-protected nitrogen atom play crucial roles in its reactivity and binding affinity. The compound can undergo hydrolysis to release the active piperidine derivative, which then interacts with biological targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl 1-Boc-5-oxo-piperidine-3-carboxylate
- Methyl 1-Boc-3-allylpiperidine-3-carboxylate
- Methyl 1-Cbz-piperidine-3-carboxylate
- Methyl 4-Amino-1-Boc-piperidine-4-carboxylate
Uniqueness
Methyl 1-Boc-5-cyanopiperidine-3-carboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential for further functionalization. This differentiates it from other piperidine derivatives that may lack this functional group, making it a valuable intermediate in synthetic chemistry and drug development.
特性
分子式 |
C13H20N2O4 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC名 |
1-O-tert-butyl 3-O-methyl 5-cyanopiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C13H20N2O4/c1-13(2,3)19-12(17)15-7-9(6-14)5-10(8-15)11(16)18-4/h9-10H,5,7-8H2,1-4H3 |
InChIキー |
CNESOGOSZDRBOR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)C(=O)OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


